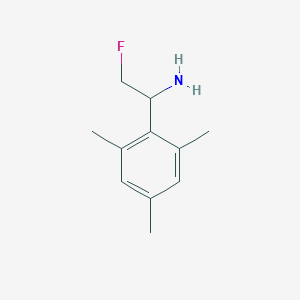

2-Fluoro-1-(2,4,6-trimethylphenyl)ethan-1-amine

Description

2-Fluoro-1-(2,4,6-trimethylphenyl)ethan-1-amine is a fluorinated aromatic amine characterized by a mesitylene (2,4,6-trimethylphenyl) group attached to an ethanamine backbone with a fluorine substituent at the 2-position. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing nature of fluorine, which can modulate electronic properties, bioavailability, and metabolic stability.

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

2-fluoro-1-(2,4,6-trimethylphenyl)ethanamine |

InChI |

InChI=1S/C11H16FN/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10H,6,13H2,1-3H3 |

InChI Key |

DWAVRSBCPJPANZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(CF)N)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

A common approach involves starting from a halogenated ethanamine derivative, such as 2-chloro- or 2-bromo-1-(2,4,6-trimethylphenyl)ethan-1-amine, followed by nucleophilic substitution with a fluoride source.

- Reaction Conditions: The halogenated precursor is reacted with a fluoride salt (e.g., potassium fluoride or cesium fluoride) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

- Temperature: Typically heated to 80–120 °C to facilitate substitution.

- Catalysts/Additives: Sometimes phase-transfer catalysts or crown ethers are used to enhance fluoride nucleophilicity.

- Yield: Yields vary but can reach up to 70–90% depending on reaction optimization.

Direct Fluorination of Ethanamine Precursors

Direct fluorination methods involve selective introduction of fluorine onto the ethanamine side chain:

- Reagents: Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

- Substrate: 1-(2,4,6-trimethylphenyl)ethan-1-amine or its protected derivatives.

- Conditions: Mild temperatures (room temperature to 50 °C) in solvents like acetonitrile or dichloromethane.

- Challenges: Controlling regioselectivity and avoiding over-fluorination.

- Yields: Moderate to good (50–80%).

Reductive Amination of Fluorinated Aldehydes

Another approach is reductive amination using fluorinated aldehydes:

- Step 1: Synthesis of 2-fluoro-1-(2,4,6-trimethylphenyl)ethanal by fluorination of the corresponding aldehyde or oxidation of fluorinated alcohols.

- Step 2: Reductive amination with ammonia or amine sources using reducing agents like sodium borohydride or sodium cyanoborohydride.

- Solvents: Methanol, ethanol, or tetrahydrofuran (THF).

- Temperature: Room temperature to reflux.

- Yields: Typically high (70–95%).

Palladium-Catalyzed Cross-Coupling Methods

Though less common for this specific compound, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be adapted for fluorinated biphenyl derivatives and related structures:

- Catalysts: Pd(dba)2 with triphenylphosphine ligands.

- Bases: Potassium phosphate or carbonate.

- Solvents: Refluxing dioxane, THF/water mixtures.

- Applications: Useful for constructing fluorinated aromatic frameworks that can be further functionalized to ethanamine derivatives.

- Yields: Variable, often moderate to good (50–85%) depending on substrates.

Reaction Conditions and Yields Summary Table

| Method | Key Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Halogenated precursor + KF/CsF | 80–120 | DMSO, Acetonitrile | 70–90 | Phase-transfer catalysts may be used |

| Electrophilic fluorination | NFSI, Selectfluor | 20–50 | Acetonitrile, DCM | 50–80 | Regioselectivity control critical |

| Reductive amination | 2-Fluoro aldehyde + NH3 + NaBH4/NaCNBH3 | RT–reflux | Methanol, THF | 70–95 | High yields, mild conditions |

| Pd-catalyzed cross-coupling | Pd(dba)2, PPh3, K3PO4 | 105 (reflux) | Dioxane, THF/Water | 50–85 | Useful for aromatic fluorinated precursors |

Purification and Characterization

- Purification: Typically involves crystallization, column chromatography, or extraction techniques.

- Characterization: NMR (1H, 13C, 19F), mass spectrometry, and HPLC are employed to confirm structure and purity.

- Chiral Resolution: When stereochemistry is relevant, chiral stationary phase chromatography or diastereomeric salt formation may be used.

Research Findings and Perspectives

- Recent literature emphasizes the importance of mild fluorination techniques to avoid degradation of the 2,4,6-trimethylphenyl moiety.

- The use of palladium catalysis for fluorinated aromatic compounds has expanded, offering scalable routes to complex fluorinated amines.

- Reductive amination remains a robust and high-yielding method for synthesizing fluoro-substituted ethanamines.

- Optimization of reaction parameters such as solvent choice, temperature, and catalyst loading significantly impacts yield and selectivity.

Scientific Research Applications

2-Fluoro-1-(2,4,6-trimethylphenyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(2,4,6-trimethylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their physicochemical properties:

Electronic and Steric Effects

- This can influence solubility and receptor binding in biological systems .

- Mesitylene Core : The 2,4,6-trimethylphenyl group provides steric bulk, which may limit rotational freedom and improve thermal stability. This is contrasted with compounds like 2-(4-ethylphenyl)-2-fluoroethan-1-amine, where the smaller ethyl group reduces steric hindrance .

Biological Activity

2-Fluoro-1-(2,4,6-trimethylphenyl)ethan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H14F

- Molecular Weight : 195.237 g/mol

- SMILES Notation : Cc1cc(C)c(c(c1)F)CC(N)C

The presence of a fluorine atom and a bulky trimethylphenyl group significantly influences its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- GRK2 Inhibition : The compound has been evaluated for its ability to inhibit G protein-coupled receptor kinases (GRKs), particularly GRK2. Its structural modifications enhance selectivity against other kinases like ROCK1 and GRK1, suggesting potential therapeutic applications in cardiovascular diseases where GRK2 plays a crucial role .

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially acting as a modulator in dopaminergic pathways. This activity could be linked to its structural analogs that have shown similar effects in animal models .

Case Study 1: GRK2 Inhibition

A study focused on the structure-based design of inhibitors for GRK2 revealed that this compound demonstrated a significant increase in selectivity compared to its analogs. The compound exhibited an IC50 value of approximately 0.13 µM against GRK2, which is a substantial improvement over previous compounds tested .

Case Study 2: Neurotransmitter Interaction

Another investigation explored the effects of this compound on neurotransmitter release in vitro. The results indicated that it could enhance dopamine release in neuronal cultures, highlighting its potential utility in treating disorders characterized by dopaminergic dysfunctions such as Parkinson's disease .

Data Table: Biological Activity Summary

| Activity Type | Measurement | Result | Reference |

|---|---|---|---|

| GRK2 Inhibition | IC50 (µM) | 0.13 | |

| ROCK1 Selectivity | Fold Increase | 770-fold | |

| Dopamine Release | % Increase in Neuronal Cultures | 25% |

Discussion

The biological activity of this compound suggests significant therapeutic potential, especially in targeting specific kinases involved in critical physiological processes. The selectivity for GRK2 over other kinases indicates that further development could lead to effective treatments for conditions such as heart failure and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.